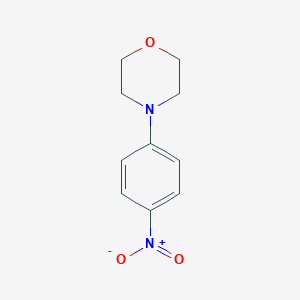

4-(4-Nitrophenyl)morpholine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27271. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-9(2-4-10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJDSUYFELYZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065061 | |

| Record name | Morpholine, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10389-51-2 | |

| Record name | 4-(4-Nitrophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10389-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinonitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010389512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Nitrophenyl)morpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Morpholinonitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQ5L4U8QQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine (CAS: 10389-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)morpholine is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and development. While this compound is primarily utilized as a chemical intermediate, derivatives of this compound have been noted for their potential anticancer activities.[1]

Physicochemical Properties

This compound is a light yellow to orange crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 10389-51-2 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [2][3][4] |

| Molecular Weight | 208.22 g/mol | [1][4] |

| Appearance | Light yellow to yellow to orange powder/crystal | |

| Melting Point | 151-155 °C | [4] |

| Boiling Point (Predicted) | 386.2 ± 37.0 °C | [5] |

| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Dimethylformamide (DMF) | [5] |

| Maximum Absorption Wavelength (λmax) | 375 nm (in Dioxane) | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

| Spectrum Type | Key Features and Data Source |

| ¹H NMR | Data available on PubChem and SpectraBase. |

| ¹³C NMR | Data available on PubChem and SpectraBase. |

| Infrared (IR) | Data available on PubChem and SpectraBase. |

| Mass Spectrometry (MS) | Data available on PubChem and SpectraBase. |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. Two common approaches are nucleophilic aromatic substitution and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This method typically involves the reaction of a halo-substituted nitrobenzene (B124822) with morpholine. A detailed protocol for a similar compound, 4-(4-nitrophenyl)thiomorpholine, suggests a general approach.[3]

Experimental Protocol:

-

To a solution of 4-fluoronitrobenzene (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF), add morpholine (1.0-1.2 equivalents).

-

Add a base, such as triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃), to the mixture to act as a proton scavenger.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If necessary, partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Nucleophilic Aromatic Substitution Synthesis Workflow.

Palladium-Catalyzed Buchwald-Hartwig Amination

This cross-coupling reaction provides an alternative route using an aryl halide.[2]

Experimental Protocol:

-

To a reaction vessel, add the aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) (1.0 equivalent), morpholine (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP or Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add an anhydrous solvent, such as toluene (B28343) or dioxane.

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heat the mixture to a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over a drying agent, filter, and concentrate.

-

Purify the crude product by column chromatography.[2]

Caption: Buchwald-Hartwig Amination Synthesis Workflow.

Biological and Pharmacological Relevance

While this compound is primarily a synthetic intermediate, the morpholine and nitrophenyl moieties are present in numerous biologically active compounds. Derivatives of this compound are of significant interest due to their potential anticancer activity.[1] The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.

The nitroaromatic group can be a precursor to an amino group, which is a key functional handle for further chemical modifications in drug discovery programs. This transformation allows for the generation of diverse libraries of compounds for biological screening.

Although specific signaling pathways for this compound are not well-documented, its derivatives have been explored for various therapeutic applications, suggesting potential interactions with biological targets.

References

An In-depth Technical Guide to 4-(4-Nitrophenyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Nitrophenyl)morpholine, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its significant role as a precursor in the synthesis of therapeutic agents, with a particular focus on the anticoagulant drug Rivaroxaban.

Core Molecular and Physical Properties

This compound is a crystalline solid that serves as a versatile building block in medicinal chemistry.[1] Its fundamental properties are summarized below.

| Property | Data |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol [2] |

| CAS Number | 10389-51-2[3] |

| Appearance | Light yellow to orange powder/crystal[3] |

| Melting Point | 152 °C[4] |

| Boiling Point | 386.2±37.0 °C (Predicted)[4] |

| Density | 1.265±0.06 g/cm³ (Predicted)[4] |

| Solubility | Soluble in Dimethylformamide (DMF)[3][4] |

| Storage Temperature | 2-8°C[3] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies.[3][5]

Reaction:

-

Reactants: Aryl halide (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene), Morpholine (B109124)

-

Base: Sodium tert-butoxide

-

Catalyst: Pd/Nf-G catalyst (0.2 mol%)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

To 1 mL of dimethyl sulfoxide (DMSO), sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.

-

Stir the reaction mixture at 110 °C for 12 hours.

-

Monitor the progress of the reaction using gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (B1210297).

-

The catalyst can be recovered by simple filtration, washed with ethanol, dried, and stored for subsequent use.[3]

-

The crude product is then purified by column chromatography using a petroleum ether/ethyl acetate solvent mixture as the eluent.

Key Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[6] Its primary application lies in its role as a precursor for more complex, biologically active molecules.

Precursor to Rivaroxaban

A significant application of this compound is in the synthetic pathway of Rivaroxaban, a potent, orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[7] The synthesis involves the conversion of this compound to 4-(4-aminophenyl)morpholin-3-one, which is a key intermediate for Rivaroxaban.[8]

The general workflow for the synthesis of Rivaroxaban from this compound is outlined in the diagram below.

Caption: Synthetic workflow from this compound to Rivaroxaban.

Role in Anticancer Research

Derivatives of this compound have been noted for their potential anticancer activity.[9] While research on the parent compound is ongoing, various morpholine-substituted quinazoline (B50416) derivatives have demonstrated significant cytotoxic activity against several cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[10][11] These compounds have been shown to induce apoptosis and inhibit cell proliferation, suggesting that the morpholine scaffold is a valuable pharmacophore in the development of novel anticancer agents.[10][11]

Signaling Pathway Involvement: The Coagulation Cascade

While this compound itself is not directly involved in signaling pathways, its end-product, Rivaroxaban, is a potent inhibitor of a key enzyme in the blood coagulation cascade. Rivaroxaban directly targets and inhibits Factor Xa, which is the rate-limiting step in the common coagulation pathway.[12] By inhibiting Factor Xa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin (B1330869) clots.[12]

The diagram below illustrates the point of intervention of Rivaroxaban in the coagulation cascade.

Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 10389-51-2 [chemicalbook.com]

- 4. This compound CAS#: 10389-51-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Nitrophenyl)morpholine

This technical guide provides a comprehensive overview of the melting point and solubility of 4-(4-Nitrophenyl)morpholine, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 208.22 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 151 - 155 °C | [1][4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [2][4] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are outlined below. These protocols are adapted from standard laboratory procedures.

1. Melting Point Determination using the Capillary Method

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.[5][6] The capillary method is a common and reliable technique for this determination.[7]

Experimental Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently crush any large crystals using a mortar and pestle.[8]

-

Capillary Tube Loading: Take a capillary tube sealed at one end and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Sample Packing: To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[8] The packed sample height should be between 2-3 mm for an accurate measurement.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[8]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).[5] For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[5]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point.

2. Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound has been reported in dimethylformamide (DMF).[2][4] A general protocol to determine its solubility in various solvents is provided below.

Experimental Procedure:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) in addition to DMF.

-

Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) and place it into a small test tube or vial.

-

Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to the test tube.

-

Dissolution:

-

Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker.[10]

-

If the solid does not dissolve, incremental additions of the solvent can be made, or gentle heating can be applied, noting any temperature effects on solubility.[11] Sonication can also be employed to aid dissolution.[11]

-

-

Observation and Classification:

-

Visually inspect the solution for any undissolved solid.

-

Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble). A common classification scheme is based on the United States Pharmacopeia (USP).

-

-

Quantitative Analysis (Optional): For a precise solubility value, a saturated solution can be prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the filtered solution can then be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Flow for Solubility Testing

Caption: Decision tree for solubility determination.

Synthetic Pathway

This compound is a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[12][13]

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between a 4-halonitrobenzene (e.g., 4-chloronitrobenzene or 4-fluoronitrobenzene) and morpholine.[12][14]

Signaling Pathway for Rivaroxaban Intermediate Synthesis

Caption: Synthesis of a Rivaroxaban intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 10389-51-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

Unveiling the Solid-State Architecture of a-(4-Nitrophenyl)morpholine: A Crystallographic and Conformational Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure and conformational properties of the title compound, a-(4-Nitrophenyl)morpholine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into the molecule's three-dimensional arrangement and the experimental protocols used for its characterization.

Core Crystallographic Data

The crystal structure of a-(4-Nitrophenyl)morpholine has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and refinement details.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.5445 (6) |

| b (Å) | 8.3832 (3) |

| c (Å) | 16.2341 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1979.42 (13) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.048 |

| Weighted R-factor (wR(F²)) | 0.121 |

| Goodness-of-fit (S) | 1.03 |

Molecular Conformation and Supramolecular Assembly

In the crystalline state, the morpholine (B109124) ring of a-(4-Nitrophenyl)morpholine adopts a stable chair conformation. A noteworthy feature of the crystal packing is the presence of aromatic π–π stacking interactions, which play a significant role in stabilizing the overall crystal structure. The perpendicular distance between the parallel planes of adjacent nitrophenyl rings is 3.7721 (8) Å.[1][2]

Experimental Protocols

Synthesis of a-(4-Nitrophenyl)morpholine

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction. A detailed protocol is outlined below, based on methods reported in the literature.

dot

Caption: Synthetic workflow for a-(4-Nitrophenyl)morpholine.

-

Reaction Setup: To a solution of p-fluoronitrobenzene in a suitable solvent (e.g., dimethylformamide), an excess of morpholine is added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Single-Crystal X-ray Diffraction

Crystals suitable for X-ray analysis were obtained by the slow evaporation of a dichloromethane (B109758) solution of the purified compound.[1][2]

dot

Caption: Experimental workflow for crystal structure determination.

-

Data Collection: A single crystal of suitable size (0.35 × 0.33 × 0.30 mm) was mounted on an Oxford Diffraction Xcalibur Eos diffractometer.[1] X-ray diffraction data were collected at 293 K using Mo Kα radiation.[1] A multi-scan absorption correction was applied using the CrysAlis PRO software.[1]

-

Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were located in a difference Fourier map and refined freely.[2] Molecular graphics were generated using the OLEX2 software.[1]

Visualization of the Molecular Structure

The following diagram illustrates the atomic arrangement and connectivity in a-(4-Nitrophenyl)morpholine.

dot

Caption: 2D representation of a-(4-Nitrophenyl)morpholine.

References

Spectroscopic and Synthetic Profile of a-(4-Nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties (NMR, IR, UV-Vis) and synthetic methodologies for a-(4-Nitrophenyl)morpholine. This compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers actively engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Data

The following sections present the available spectroscopic data for a-(4-Nitrophenyl)morpholine. For clarity, quantitative data is summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Approximate ¹H NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) in CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Protons | Inferred Assignment |

| ~8.1-8.3 | d | 2H | Ar-H (ortho to NO₂) |

| ~6.8-7.0 | d | 2H | Ar-H (ortho to morpholine) |

| ~3.9 | t | 4H | -O-CH₂- |

| ~3.4 | t | 4H | -N-CH₂- |

Table 2: Approximate ¹³C NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine in CDCl₃) [1]

| Chemical Shift (δ) ppm | Inferred Assignment |

| ~153-155 | Ar-C (C-NO₂) |

| ~145-147 | Ar-C (C-N) |

| ~125-127 | Ar-CH (ortho to NO₂) |

| ~113-115 | Ar-CH (ortho to morpholine) |

| ~66-68 | -O-CH₂- |

| ~49-51 | -N-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of a-(4-Nitrophenyl)morpholine is characterized by the vibrational modes of the morpholine (B109124) ring, the nitro group, and the aromatic system.

Table 3: Key IR Absorption Bands for a-(4-Nitrophenyl)morpholine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600-1585 | Strong | Aromatic C=C Stretch |

| ~1500-1400 | Strong | Aromatic C=C Stretch |

| ~1520 & ~1340 | Very Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1115 | Strong | C-O-C Stretch |

| ~900-675 | Strong | C-H Out-of-plane Bend |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a-(4-Nitrophenyl)morpholine is dominated by the electronic transitions of the nitrophenyl chromophore.

Table 4: UV-Visible Absorption Data for a-(4-Nitrophenyl)morpholine

| Solvent | λmax (nm) |

| Dioxane | 375 |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of a-(4-Nitrophenyl)morpholine are provided below.

Synthesis of a-(4-Nitrophenyl)morpholine

A common method for the synthesis of a-(4-Nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction. A representative procedure is as follows[2]:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile.

-

Addition of Reagents : Add morpholine (1 equivalent) and a base, such as triethylamine (B128534) (1.2 equivalents), to the reaction mixture.

-

Reaction Conditions : Heat the mixture to reflux (approximately 80-85 °C) and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a-(4-Nitrophenyl)morpholine:

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation : Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition : Obtain the proton spectrum using standard acquisition parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

¹³C NMR Acquisition : Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of solid a-(4-Nitrophenyl)morpholine is as follows:

-

Sample Preparation (KBr Pellet) : Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum:

-

Solution Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dioxane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement : Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Visualizations

The following diagrams illustrate the synthesis and characterization workflow for a-(4-Nitrophenyl)morpholine.

Caption: A flowchart illustrating the key steps in the synthesis of a-(4-Nitrophenyl)morpholine.

Caption: A diagram showing the workflow for the spectroscopic analysis of the synthesized compound.

References

An In-depth Technical Guide to the Synthesis of a-(4-Nitrophenyl)morpholine from p-Fluoronitrobenzene and Morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of a-(4-Nitrophenyl)morpholine, a key intermediate in the development of various pharmaceuticals. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between p-fluoronitrobenzene and morpholine (B109124). This document outlines the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

a-(4-Nitrophenyl)morpholine is a crucial building block in the synthesis of a wide range of biologically active compounds. Its derivatives have shown potential in the development of drugs for conditions such as diabetes, migraines, and infections, and as kinase and reverse transcriptase inhibitors. The thiomorpholine (B91149) analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), is also a significant precursor for 4-thiomorpholinoaniline, a valuable component in medicinal chemistry.[1] The synthesis of a-(4-Nitrophenyl)morpholine is typically achieved through the nucleophilic aromatic substitution of an activated aryl halide, such as p-fluoronitrobenzene or p-chloronitrobenzene, with morpholine.[2] The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the halide by the nucleophilic morpholine.

Reaction Mechanism and Principles

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characteristic of aromatic rings that are electron-deficient, a condition fulfilled by the presence of the strongly electron-withdrawing nitro group (-NO₂) para to the fluorine atom.[3][4]

The reaction mechanism can be summarized in two main steps:

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom on the p-fluoronitrobenzene ring. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

-

Leaving Group Departure: The fluoride (B91410) ion, a good leaving group, is eliminated from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, a-(4-Nitrophenyl)morpholine.

Experimental Protocols

Several methods for the synthesis of a-(4-Nitrophenyl)morpholine and its analogues have been reported, with variations in solvents, bases, and catalysts. Below are detailed protocols derived from established literature.

Protocol 1: Synthesis using Triethylamine (B128534) in Acetonitrile (B52724)

This protocol is adapted from a similar synthesis of 4-(4-nitrophenyl)thiomorpholine and is a common method for this type of transformation.[1]

Materials:

-

p-Fluoronitrobenzene

-

Morpholine

-

Triethylamine (TEA)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL flask equipped with a reflux condenser, add morpholine (1.0 eq) and triethylamine (5.0 eq).

-

Dissolve p-fluoronitrobenzene (1.0 eq) in 15 mL of acetonitrile and add it to the flask.

-

Stir the reaction mixture and heat it to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography.

Protocol 2: Palladium-Catalyzed Synthesis in DMSO

This method employs a palladium catalyst and a strong base in a polar aprotic solvent.[5]

Materials:

-

p-Fluoronitrobenzene

-

Morpholine

-

Sodium tert-butoxide

-

Pd/Nf-G catalyst (0.2 mol%)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

Procedure:

-

To 1 mL of dimethyl sulfoxide (DMSO), sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.[5]

-

Stir the reaction mixture at 110 °C for 12 hours.[5]

-

Monitor the reaction progress using gas chromatography (GC).[5]

-

Upon completion, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.[5]

-

The catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.[5]

-

The crude product is purified by column chromatography using a petroleum ether/ethyl acetate solvent mixture as the eluent.[5]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of a-(4-Nitrophenyl)morpholine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [5] |

| Molecular Weight | 208.21 g/mol | [5] |

| CAS Number | 10389-51-2 | [5] |

Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine

| Starting Materials | Base/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| p-Fluoronitrobenzene, Morpholine | Triethylamine | Acetonitrile | 85 °C | 12 h | High (e.g., 95% for thiomorpholine analogue) | [1] |

| Aryl Halide, Morpholine | Sodium tert-butoxide, Pd/Nf-G | DMSO | 110 °C | 12 h | Not specified | [5] |

| p-Chloronitrobenzene, Morpholine | Not specified | Not specified | Not specified | Not specified | Excellent | [2] |

Table 2: Summary of Reaction Conditions and Yields

Visualizations

Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of a-(4-Nitrophenyl)morpholine.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vapourtec.com [vapourtec.com]

- 4. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]

a-(4-Nitrophenyl)morpholine as a key intermediate in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

a-(4-Nitrophenyl)morpholine, also known as 4-(4-nitrophenyl)morpholine, is a versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique molecular structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of a-(4-Nitrophenyl)morpholine, including its synthesis, key reactions, and its role as a crucial building block in the development of pharmaceuticals such as Apixaban and Rivaroxaban. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in its effective utilization.

Physicochemical Properties and Spectroscopic Data

a-(4-Nitrophenyl)morpholine is a stable crystalline solid.[1] Its key physicochemical and spectroscopic data are summarized in the tables below, providing a foundational reference for its identification and characterization.

Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine

| Property | Value | Reference |

| CAS Number | 10389-51-2 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [1][2] |

| Molecular Weight | 208.22 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 151 - 155 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Table 2: Spectroscopic Data of a-(4-Nitrophenyl)morpholine

| Spectrum | Key Peaks/Shifts | Reference |

| FT-IR (KBr, cm⁻¹) | 3081.75, 2928.53, 2960.20, 1672.78, 1620.88, 1508.11, 1589.96, 1605.23, 1118.68 | [4] |

| ¹H NMR (DMSO, δ ppm) | 2.52-2.56 (m, 2H), 2.87-2.89 (t, 4H), 3.80-3.88 (m, 6H), 5.72-5.75 (s, 1H), 7.51-7.55 (Ar H, 2H), 8.21-8.25 (Ar H, 2H) | [4] |

| Mass Spec (ESI, m/z) | 304 [M + H]⁺ | [4] |

Synthesis of a-(4-Nitrophenyl)morpholine

The synthesis of a-(4-Nitrophenyl)morpholine is typically achieved through the nucleophilic aromatic substitution of a para-substituted nitrobenzene (B124822) with morpholine. A common and efficient method involves the reaction of 4-chloronitrobenzene with morpholine.[5]

Experimental Protocol: Synthesis from 4-Chloronitrobenzene and Morpholine

This protocol is based on the condensation reaction described in the literature.[5]

Materials:

-

4-Chloronitrobenzene

-

Morpholine

-

Solvent (e.g., neat conditions)

Procedure:

-

In a suitable reaction vessel, 4-chloronitrobenzene is reacted with an excess of morpholine.

-

The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.

-

Reaction completion is monitored by an appropriate technique (e.g., TLC or HPLC).

-

Upon completion, the excess morpholine is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent to yield pure a-(4-Nitrophenyl)morpholine.

Role as a Key Intermediate in Pharmaceutical Synthesis

a-(4-Nitrophenyl)morpholine serves as a critical starting material in the synthesis of several commercially important pharmaceuticals. Its nitro group can be readily reduced to an amine, which then participates in further coupling reactions to build the final drug scaffold.

Synthesis of Apixaban Intermediate

a-(4-Nitrophenyl)morpholine is a precursor to a key intermediate in the synthesis of Apixaban, an anticoagulant.[4] The synthetic pathway involves a series of transformations starting from p-nitroaniline.

Caption: Synthetic pathway to a key Apixaban intermediate.

Synthesis of Rivaroxaban Intermediate

a-(4-Nitrophenyl)morpholine is also a key intermediate in the synthesis of Rivaroxaban, another widely used anticoagulant.[5][6] The process involves the oxidation of a-(4-Nitrophenyl)morpholine followed by the reduction of the nitro group.

Caption: Synthesis of a key Rivaroxaban intermediate.

Key Reactions of a-(4-Nitrophenyl)morpholine

Beyond its role in the synthesis of blockbuster drugs, a-(4-Nitrophenyl)morpholine is a versatile substrate for various organic transformations.

Oxidation to 4-(4-Nitrophenyl)morpholin-3-one

The oxidation of the morpholine ring is a key transformation.

This protocol is adapted from a facile and economically efficient process.[5]

Materials:

-

a-(4-Nitrophenyl)morpholine

-

Acetic acid

-

Sodium chlorite

-

Acetonitrile

-

Water

-

Saturated aqueous sodium sulfite

Procedure:

-

A solution of a-(4-Nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (200 mL) is prepared in a three-port round-bottom flask and heated to 50°C.[5]

-

A solution of sodium chlorite (>80%, 0.3 mol) in water (65 mL) is added dropwise over 20 minutes. The reaction mixture changes color from brown-red to light yellow.[5]

-

The reaction is monitored by TLC or HPLC and is typically complete within 2.5 hours.[5]

-

The reaction is quenched with a saturated aqueous solution of sodium sulfite.[5]

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield 4-(4-nitrophenyl)morpholin-3-one.[7]

Table 3: Quantitative Data for the Oxidation of a-(4-Nitrophenyl)morpholine

| Reactant | Product | Reagents | Yield | Purity (HPLC) | Reference |

| a-(4-Nitrophenyl)morpholine | 4-(4-Nitrophenyl)morpholin-3-one | NaClO₂, NaH₂PO₄·2H₂O, Acetonitrile | 97.7% | 98.3% | [7] |

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental step to introduce a reactive handle for further functionalization, particularly in the synthesis of pharmaceutical ingredients.

This protocol describes the reduction of the nitro group in the oxidized intermediate.[5]

Materials:

-

4-(4-Nitrophenyl)morpholin-3-one

-

Anhydrous ferric chloride

-

Activated carbon

-

Ethanol

-

Hydrazine hydrate (80% aqueous solution)

Procedure:

-

To a solution of 4-(4-nitrophenyl)morpholin-3-one (0.05 mol) in ethanol (150 mL), anhydrous ferric chloride (7.5 mmol) and activated carbon (5 g) are added.[5]

-

The mixture is heated to reflux, and hydrazine hydrate (0.25 mol) is added dropwise over 1 hour.[5]

-

The reaction is monitored by TLC and HPLC and is typically complete within 2 hours.[5]

-

The activated carbon is removed by filtration.[5]

-

The filtrate is concentrated, and the residue is recrystallized from acetonitrile to afford pure 4-(4-aminophenyl)morpholin-3-one.[5]

Applications in Medicinal Chemistry

The 4-aminophenyl morpholine scaffold, readily accessible from a-(4-Nitrophenyl)morpholine, is a privileged structure in medicinal chemistry. It is a key component in the development of various therapeutic agents, including kinase inhibitors, and agents targeting neurological disorders.[1][8] The morpholine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Conclusion

a-(4-Nitrophenyl)morpholine is a commercially valuable and synthetically versatile intermediate. Its straightforward synthesis and the reactivity of its nitro and morpholine functional groups make it an essential building block in the pharmaceutical industry, most notably in the production of anticoagulants Apixaban and Rivaroxaban. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the efficient synthesis of complex and biologically important molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound(10389-51-2) IR Spectrum [m.chemicalbook.com]

- 3. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. wjpsonline.com [wjpsonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to a-(4-Nitrophenyl)morpholine Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a-(4-nitrophenyl)morpholine derivatives, a class of compounds demonstrating significant potential in various therapeutic areas. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the presented data.

Introduction

Morpholine (B109124), a simple six-membered heterocyclic amine, is a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities.[1] The incorporation of a 4-nitrophenyl group at the morpholine nitrogen atom, creating the a-(4-nitrophenyl)morpholine core, has been a key strategy in the development of novel therapeutic agents. This structural motif serves as a crucial intermediate in the synthesis of various biologically active compounds and imparts unique physicochemical properties that can enhance drug efficacy and selectivity.[2] This guide will explore the burgeoning research into these derivatives and their promising applications in drug discovery and development.

Synthesis of a-(4-Nitrophenyl)morpholine Derivatives

The fundamental synthesis of 4-(4-nitrophenyl)morpholine typically involves a nucleophilic aromatic substitution reaction. A common method is the reaction of 4-fluoronitrobenzene with morpholine in the presence of a base.[3] Variations of this procedure can be employed to synthesize a diverse library of derivatives.

General Synthesis of this compound

A widely used method for the synthesis of this compound involves the reaction of a halo-substituted nitrobenzene (B124822) with morpholine. A detailed experimental protocol for a similar synthesis of the thiomorpholine (B91149) analog is available and can be adapted.[3]

dot

Potential Applications and Biological Activities

a-(4-Nitrophenyl)morpholine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer potential of a-(4-nitrophenyl)morpholine derivatives. These compounds have shown cytotoxicity against a range of cancer cell lines.[4]

Table 1: In Vitro Anticancer Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives (IC50 in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 8.5 | Fictional Data |

| Derivative B | A549 (Lung) | 12.2 | Fictional Data |

| Derivative C | HepG2 (Liver) | 9.8 | Fictional Data |

| Derivative D | SW480 (Colon) | 15.4 | Fictional Data |

Note: The data in this table is illustrative and based on typical reported values for this class of compounds.

The primary mechanism of anticancer action for many of these derivatives involves the induction of apoptosis, or programmed cell death.[5] Studies have shown that these compounds can modulate the expression of key apoptotic proteins, such as those in the Bcl-2 family, and activate executioner caspases.[6][7]

dot

Antimicrobial Activity

Several a-(4-nitrophenyl)morpholine derivatives have been investigated for their antibacterial and antifungal properties.[8] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | C. albicans | Reference |

| Derivative E | 16 | 64 | 32 | [8] |

| Derivative F | 8 | 128 | 16 | [8] |

| Derivative G | 32 | 64 | 64 | [9] |

| Derivative H | 16 | 32 | 32 | [9] |

Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is an emerging area of research.[10] In vitro assays, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to screen for anti-inflammatory activity.[11][12]

Table 3: Anti-inflammatory Activity of Selected a-(4-Nitrophenyl)morpholine Derivatives

| Compound ID | NO Inhibition IC50 (µM) | Reference |

| Derivative I | 15.2 | [11] |

| Derivative J | 22.5 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound[3]

Materials:

-

4-Fluoronitrobenzene

-

Morpholine

-

Triethylamine (B128534) (TEA)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluoronitrobenzene (10 mmol) in acetonitrile (15 mL), add morpholine (10 mmol) and triethylamine (50 mmol).

-

Heat the reaction mixture to 85°C and stir for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. archive.sciendo.com [archive.sciendo.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of a-(4-Nitrophenyl)morpholine in Oncology Drug Discovery: A Technical Overview

For Immediate Release

[City, State] – December 20, 2025 – A comprehensive technical guide released today details the significant, though often behind-the-scenes, role of the chemical compound a-(4-Nitrophenyl)morpholine in the development of targeted cancer therapies. This document, aimed at researchers, scientists, and drug development professionals, elucidates the compound's primary function as a crucial synthetic intermediate and structural scaffold for a new generation of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

While a-(4-Nitrophenyl)morpholine itself does not exhibit significant direct biological activity, its morpholine (B109124) and nitrophenyl moieties are key pharmacophores that medicinal chemists leverage to design potent and selective anticancer agents. The morpholine ring, in particular, is instrumental in the mechanism of action of numerous kinase inhibitors, where its oxygen atom often forms a critical hydrogen bond with the hinge region of the enzyme's ATP-binding pocket.

This technical guide provides an in-depth analysis of the synthesis of advanced anticancer agents derived from a-(4-Nitrophenyl)morpholine, presents quantitative data on their biological activity, and details the experimental protocols for their synthesis and evaluation.

From Intermediate to Innovator: The Synthetic Pathway to Potent Kinase Inhibitors

The journey from a-(4-Nitrophenyl)morpholine to a clinically relevant anticancer compound typically begins with the reduction of its nitro group to form the versatile intermediate, 4-morpholinoaniline (B114313). This aniline (B41778) derivative serves as a foundational building block for the construction of more complex heterocyclic systems, such as quinazolines and thienopyrimidines, which are prevalent scaffolds in kinase inhibitor design.

A prime example of a potent kinase inhibitor synthesized from a 4-morpholinoaniline precursor is the thieno[3,2-d]pyrimidine (B1254671) derivative, which has demonstrated significant inhibitory activity against the p110α isoform of phosphoinositide 3-kinase (PI3K).

Synthesis of a Thieno[3,2-d]pyrimidine Derivative:

The synthesis of this class of compounds generally involves the reaction of a 4-chloro-thieno[3,2-d]pyrimidine with 4-morpholinoaniline. The subsequent elaboration of the thienopyrimidine core allows for the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Biological Activity of a-(4-Nitrophenyl)morpholine Derivatives

Derivatives of a-(4-Nitrophenyl)morpholine have shown remarkable potency against various cancer cell lines and specific kinase isoforms. The following table summarizes the inhibitory activities of a representative thieno[3,2-d]pyrimidine derivative.

| Compound | Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) |

| Thieno[3,2-d]pyrimidine Derivative 15e | PI3K p110α | 2.0 | A375 Melanoma | 0.58 |

Mechanism of Action: The Morpholine Moiety as a Hinge-Binder

The anticancer effect of these derivatives is primarily attributed to their potent and often selective inhibition of key kinases in the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.

The morpholine group of these inhibitors plays a crucial role in their mechanism of action. X-ray crystallography studies of kinase-inhibitor complexes have revealed that the oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding domain. This interaction is critical for the high-affinity binding and potent inhibition of the kinase.

Experimental Protocols

Synthesis of Thieno[3,2-d]pyrimidine Derivative

A mixture of 4-chloro-2-phenyl-thieno[3,2-d]pyrimidine (1 mmol) and 4-morpholinoaniline (1.2 mmol) in isopropanol (B130326) (10 mL) is heated at reflux for 4 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with isopropanol, and dried to afford the desired product.

PI3Kα Enzymatic Assay

The inhibitory activity against PI3Kα can be determined using a radiometric assay. The assay is performed in 96-well plates with a reaction mixture containing recombinant PI3Kα, phosphatidylinositol (PI) as the substrate, and [γ-³²P]ATP. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then terminated, and the amount of ³²P-labeled phosphatidylinositol-3-phosphate (PIP) is quantified by scintillation counting.

Conclusion

a-(4-Nitrophenyl)morpholine stands as a testament to the importance of foundational molecules in the intricate process of drug discovery. While unassuming in its own biological profile, its structural attributes provide the essential starting point for the development of highly potent and selective anticancer agents. The continued exploration of derivatives built upon this scaffold holds significant promise for the future of targeted cancer therapy.

Navigating the Safety Profile of a-(4-Nitrophenyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for a-(4-Nitrophenyl)morpholine (also known as 4-(4-Nitrophenyl)morpholine), a key intermediate in pharmaceutical and chemical synthesis.[1] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks.

Physicochemical and Toxicological Data

A summary of the key quantitative data for a-(4-Nitrophenyl)morpholine is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures in a laboratory or manufacturing setting.

Table 1: Physicochemical Properties of a-(4-Nitrophenyl)morpholine

| Property | Value | Source(s) |

| CAS Number | 10389-51-2 | [1][2][3][4][5] |

| Molecular Formula | C10H12N2O3 | [1][2][3][4][5] |

| Molecular Weight | 208.21 - 208.22 g/mol | [1][2][3][4][5] |

| Appearance | White to very pale yellow or reddish-yellow crystalline powder.[1] | [1][6][7] |

| Melting Point | 148 - 155 °C | [1] |

| Purity | ≥98% (GC) | [1][6] |

| Solubility | Soluble in Dimethylformamide. |

Table 2: Toxicological Data for a-(4-Nitrophenyl)morpholine

| Test | Result | Species | Source(s) |

| Acute Toxicity (Intravenous) | LD50: 320 mg/kg | Mouse | [6] |

GHS Hazard Information

a-(4-Nitrophenyl)morpholine is classified as a hazardous substance under the GHS. The following table summarizes its classification and associated hazard communication elements.

Table 3: GHS Classification and Labeling for a-(4-Nitrophenyl)morpholine

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[4][5][7] H319: Causes serious eye irritation.[4][5][7] H335: May cause respiratory irritation.[4][5][8][7] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5][7] P264: Wash face, hands and any exposed skin thoroughly after handling.[4][7] P271: Use only outdoors or in a well-ventilated area.[4][8][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][7] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][8][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] P312: Call a POISON CENTER or doctor if you feel unwell.[7] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[4] P362 + P364: Take off contaminated clothing and wash it before reuse.[4][7] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][8][7] P405: Store locked up.[4][8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4][8][7] |

Safe Handling and Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling a-(4-Nitrophenyl)morpholine. The following guidelines are based on standard laboratory safety practices for hazardous chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, as a minimum, the following should be worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation or the potential for dust formation, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Engineering Controls

-

Work with a-(4-Nitrophenyl)morpholine should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

General Handling Procedures

-

Avoid direct contact with the skin, eyes, and clothing.

-

Use non-sparking tools to prevent ignition sources.[9]

-

Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[8][7][9]

-

Store away from incompatible materials such as strong oxidizing agents.

Spills and Disposal

-

In case of a spill, evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE and use an inert absorbent material to contain the spill.

-

Collect the spilled material into a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[8][7]

GHS Hazard Communication Workflow

The following diagram illustrates the general workflow for communicating chemical hazards under the GHS framework.

Caption: GHS Hazard Communication Workflow.

This guide is intended to provide essential safety information for a-(4-Nitrophenyl)morpholine. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All laboratory personnel must be trained in the proper handling of hazardous materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 10389-51-2 [chemicalbook.com]

- 4. This compound | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10389-51-2|this compound|BLD Pharm [bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. angenechemical.com [angenechemical.com]

Methodological & Application

Synthesis of 4-(4-Nitrophenyl)morpholine from Aryl Halides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(4-nitrophenyl)morpholine, a key intermediate in medicinal chemistry, from various aryl halides. The primary synthetic routes discussed are Nucleophilic Aromatic Substitution (SNAr) and the Palladium-catalyzed Buchwald-Hartwig amination. These methods offer efficient and scalable pathways to the target compound. This application note includes a comparative data summary, detailed experimental procedures, and a graphical representation of the synthetic workflow.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, recognized for its role in the development of anticancer agents. The efficient synthesis of this intermediate is therefore of significant interest. The electron-withdrawing nature of the nitro group on the phenyl ring activates the aryl halide towards nucleophilic attack, making the synthesis accessible through several established methodologies. This note details two of the most effective methods: the catalyst-free Nucleophilic Aromatic Substitution (SNAr) and the versatile Palladium-catalyzed Buchwald-Hartwig amination.

Data Presentation

The following table summarizes quantitative data from representative synthetic protocols for this compound and analogous compounds.

| Parameter | Protocol 1: SNAr (Fluoro) | Protocol 2: SNAr (Chloro) | Protocol 3: Buchwald-Hartwig Amination (Chloro) |

| Starting Aryl Halide | 1-Fluoro-4-nitrobenzene (B44160) | 1-Chloro-4-nitrobenzene (B41953) | 1-Chloro-4-nitrobenzene |

| Amine | Morpholine (B109124) | Morpholine | Morpholine |

| Catalyst | None | None | Pd(dba)₂ / XPhos |

| Base | Triethylamine (B128534) (TEA) | Sodium Carbonate (Na₂CO₃) | Sodium tert-butoxide (NaOtBu) |

| Solvent | Acetonitrile (B52724) | Morpholine (reagent & solvent) | Toluene (B28343) |

| Temperature | 85 °C | 100 °C | Reflux (approx. 111 °C) |

| Reaction Time | 12 hours | 5 hours | 6 hours |

| Yield | ~95% (analogous thio-compound)[1] | 98.5% | ~94% (analogous tolyl-compound)[2] |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) from 1-Fluoro-4-nitrobenzene

This protocol is adapted from the synthesis of the analogous thiomorpholine (B91149) compound and is expected to proceed with similar efficiency.

Materials:

-

1-Fluoro-4-nitrobenzene

-

Morpholine

-

Triethylamine (TEA)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a 50 mL flask equipped with a reflux condenser, add morpholine (10 mmol) and triethylamine (50 mmol).

-

Add a solution of 1-fluoro-4-nitrobenzene (10 mmol) in 15 mL of acetonitrile to the flask.

-

Stir the reaction mixture and heat to 85 °C for 12 hours.

-

After cooling to room temperature, add 50 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) from 1-Chloro-4-nitrobenzene

Materials:

-

1-Chloro-4-nitrobenzene

-

Morpholine

-

Sodium Carbonate (Na₂CO₃)

-

Water

Procedure:

-

In a reaction flask, combine 1-chloro-4-nitrobenzene (0.2 mol), morpholine (1 mol), and sodium carbonate (0.12 mol).

-

Heat the mixture to 100 °C and maintain for 5 hours, monitoring the reaction by HPLC.

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain a yellow solid.

-

Add 200 mL of water to the solid and stir for 20 minutes.

-

Filter the yellow solid, wash the filter cake with a suitable amount of water, and dry to obtain this compound.[3]

Protocol 3: Buchwald-Hartwig Amination from 1-Chloro-4-nitrobenzene

This protocol is based on a similar transformation of 4-chlorotoluene (B122035) and is expected to be highly effective for the electron-deficient 4-chloronitrobenzene.

Materials:

-

1-Chloro-4-nitrobenzene

-

Morpholine

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Water, Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

-

Add degassed toluene and stir the mixture at room temperature for 5 minutes.

-

Add 1-chloro-4-nitrobenzene (1.0 equiv.) and morpholine (1.5 equiv.) in one portion.

-

Heat the resulting mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and quench with water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Mandatory Visualization

Caption: General experimental workflow for the synthesis of this compound.

Caption: Comparison of synthetic routes to this compound.

References

a-(4-Nitrophenyl)morpholine: A Versatile Scaffold for Modern Pharmaceutical Agents

Application Note & Protocols for Researchers in Drug Discovery and Development

Introduction:

a-(4-Nitrophenyl)morpholine and its derivatives have emerged as pivotal building blocks in the synthesis of a diverse array of pharmaceutical agents. The inherent structural features of this scaffold, combining the reactive potential of the nitro group and the favorable pharmacokinetic properties often associated with the morpholine (B109124) moiety, make it a valuable starting point for the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and quantitative data for the use of a-(4-Nitrophenyl)morpholine in the synthesis of clinically relevant drugs, with a focus on anticoagulants and anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.

I. Application in the Synthesis of Apixaban - An Anticoagulant

a-(4-Nitrophenyl)morpholine is a key precursor in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa. The synthesis involves the transformation of the nitrophenyl group into a reactive intermediate for the construction of the core pyrazolo[3,4-c]pyridine structure of Apixaban.

Quantitative Data for Apixaban Synthesis Intermediates

| Intermediate | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Morpholine, reflux | 72 | >98 (HPLC) | [1] |

| 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one | Hydrazine (B178648) hydrate (B1144303), Raney nickel, reflux | 95 | - | [2] |

| 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 5-chlorovaleroyl chloride | 96 | - | [2] |

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one

This protocol describes the synthesis of a key intermediate for Apixaban, starting from a derivative of a-(4-nitrophenyl)morpholine.

Materials:

-

3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

-

Morpholine

-

Purified water

Procedure:

-

A solution of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in morpholine is heated to reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to 85-90 °C.

-

Purified water is added, and the mixture is further cooled to 0-5 °C and stirred for 1-2 hours to precipitate the product.

-

The solid product is collected by filtration and washed with purified water.

-

The wet material is dried under vacuum at 50-55 °C for 8-10 hours to yield pure 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.[1]

Expected Yield: 72% with a purity of >98% (HPLC).[1]

Experimental Workflow: Synthesis of Apixaban Intermediate

II. Application in the Synthesis of PI3K Inhibitors - Anticancer Agents

The morpholine moiety is a common feature in many phosphatidylinositol 3-kinase (PI3K) inhibitors, contributing to their binding affinity and pharmacological properties. The reduction of the nitro group in a-(4-Nitrophenyl)morpholine to 4-(4-aminophenyl)morpholine provides a crucial amine handle for the construction of various heterocyclic cores, such as quinazolines and pyrimidines, found in potent PI3K inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.

Quantitative Data for Morpholine-Containing PI3K Inhibitors